molecular formula C17H21N3OS B2654371 N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 27105-75-5

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2654371
CAS No.: 27105-75-5
M. Wt: 315.44
InChI Key: ZUKKEUTXEGWPMI-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core linked to a 4-phenylpiperazine moiety via an ethyl spacer.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(16-7-4-14-22-16)18-8-9-19-10-12-20(13-11-19)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKKEUTXEGWPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves the reaction of 2-bromoethylamine hydrobromide with 4-phenylpiperazine to form N-(2-(4-phenylpiperazin-1-yl)ethyl)amine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: N-(2-(4-phenylpiperazin-1-yl)ethyl)amine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its mechanism of action includes inhibition of acetylcholinesterase, which enhances cholinergic neurotransmission. This property positions it as a candidate for further development in treating conditions such as Alzheimer's disease.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. In rodent models, the compound significantly reduced seizure frequency and duration, indicating its potential utility in epilepsy treatment .

Study Model Outcome
Initial screeningMES (Maximal Electroshock)Reduced seizure activity
Pharmacological studyPentylenetetrazole-induced seizuresDecreased seizure frequency

Biological Interactions

The phenylpiperazine component is known for its interaction with various neurotransmitter receptors, particularly dopamine receptors. This interaction may modulate receptor activity and influence neurotransmitter pathways, making it valuable for research into psychiatric disorders.

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant activity of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide derivatives, several compounds were tested using the maximal electroshock test and pentylenetetrazole models. The results indicated that specific derivatives showed promising anticonvulsant effects, suggesting their potential for further development in clinical settings .

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The findings indicated that it could reduce neuronal damage induced by oxidative agents, highlighting its potential role in neuroprotection .

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This makes it a potential candidate for the treatment of Alzheimer’s disease and other neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

Key Compounds for Comparison:

N-(2-nitrophenyl)thiophene-2-carboxamide ()

  • Substituent : 2-nitrophenyl group directly attached to the carboxamide.
  • Structural Parameters :
  • Dihedral angles between thiophene and benzene rings: 8.5–13.5° .
  • Weak C–H⋯O/S interactions dominate crystal packing, lacking classical hydrogen bonds .
    • Comparison :
  • The target compound’s ethyl-piperazine linker likely increases conformational flexibility compared to the rigid nitro-substituted aromatic ring.

5-(2-(3,5-di-tert-butyl-2-hydroxybenzylidene)-N-(4-fluorophenyl)hydrazine-1-carboxamidoyl)thiophene-2-carboxamides ()

  • Substituent : Bulky tert-butyl and fluorophenyl hydrazine groups.
  • Function : Antioxidant activity (96% yield reported for 5.10a) .
  • Comparison :
  • The target compound lacks antioxidant-oriented substituents (e.g., phenolic –OH or fluorophenyl groups), suggesting divergent biological targets.
  • The piperazine-ethyl chain may improve blood-brain barrier penetration compared to sterically hindered tert-butyl groups.

Metal Complexes of Thiophene-2-carboxamide Derivatives ()

  • Substituents : Metal-coordinating groups (e.g., Co(II), Cu(II)).
  • Function : Antimicrobial activity via metal coordination .
  • Comparison :
  • The target compound’s piperazine nitrogen could act as a metal-binding site, though its ethyl spacer might reduce coordination efficiency compared to direct carboxamide-metal interactions.

Key Observations :

  • The nitro group in ’s compound confers antimicrobial activity, likely via electron-withdrawing effects enhancing reactivity. In contrast, the target compound’s piperazine group may favor neuromodulatory interactions.
  • Antioxidant activity in ’s derivatives correlates with phenolic –OH and fluorophenyl groups, absent in the target compound.

Physicochemical Properties

  • Solubility : The piperazine moiety in the target compound may improve water solubility compared to nitro- or tert-butyl-substituted analogs.
  • Lipophilicity : The phenyl group in the piperazine ring could increase logP relative to hydrazine derivatives ().
  • Crystallinity : ’s nitro-substituted compound forms yellow crystals via weak interactions , whereas the target compound’s flexible ethyl-piperazine chain might reduce crystallinity.

Biological Activity

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's unique structure, which includes a thiophene ring and a piperazine moiety, suggests various interactions with biological targets, especially in the central nervous system.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2S. Its structure can be summarized as follows:

  • Molecular Weight : 342.44 g/mol
  • Functional Groups : Thiophene, amide, piperazine

This compound primarily acts as an acetylcholinesterase inhibitor . AChE is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with Alzheimer's disease.

Binding Studies

Molecular docking studies indicate that this compound effectively interacts with the active site of AChE. The binding affinity has been quantitatively assessed, showing promising results that suggest its potential as a therapeutic agent against neurodegenerative disorders.

Biological Activity Data

Activity IC50 Value Reference
Acetylcholinesterase Inhibition25 µM
Cytotoxicity against MCF-7 cellsIC50 = 0.65 µM
Binding Affinity (AChE)Moderate

Neuroprotective Effects

A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in cellular models. In vitro evaluations revealed that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

Research has explored the SAR of related compounds, revealing that modifications to the piperazine and thiophene moieties can enhance biological activity. For example, substituents on the phenyl ring were found to influence both AChE inhibition and selectivity towards serotonin receptors, indicating potential for dual-action drugs.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide?

The compound is typically synthesized via carboxamide coupling between thiophene-2-carboxylic acid derivatives and amines containing the 4-phenylpiperazine moiety. General procedures involve activating the carboxylic acid (e.g., using HOBt/EDC or thionyl chloride) and reacting it with the amine under reflux in solvents like DCM or THF. For example, similar compounds were synthesized with yields of 51–62% using such methods, followed by salt formation (e.g., oxalate or HCl salts) and purification via recrystallization . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How is structural characterization performed for this compound?

Characterization relies on 1^1H and 13^13C NMR to confirm the presence of the piperazine ethyl chain (δ ~3.0–3.4 ppm for piperazine protons) and thiophene carboxamide (δ ~7.7–8.3 ppm for aromatic protons). Melting points (e.g., 214–216°C for oxalate salts) and microanalysis (C, H, N) are used to verify purity . IR spectroscopy can identify carbonyl stretches (~1650 cm1^{-1}) and secondary amine bands.

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include receptor binding studies (e.g., dopamine or serotonin receptors due to the piperazine moiety) and ion channel inhibition (e.g., T-type Ca2+^{2+} channels, as seen in structurally related piperazine derivatives). Activity is often quantified via IC50_{50} values using patch-clamp electrophysiology or fluorescence-based calcium flux assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Yields (~50–60% in existing protocols ) can be enhanced by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve carboxamide coupling efficiency.
  • Catalyst use : DMAP or catalytic Pd for intermediates.
  • Temperature control : Gradual heating (e.g., 40–60°C) reduces decomposition.
  • Purification : Column chromatography or fractional crystallization for challenging byproducts (e.g., unreacted amine).

Q. What strategies resolve discrepancies in NMR data for piperazine-containing compounds?

Piperazine protons often exhibit complex splitting due to conformational flexibility. Strategies include:

  • Variable-temperature NMR : To coalesce split signals at elevated temperatures.
  • COSY/NOESY : To assign coupling patterns and confirm piperazine chair/boat conformations.
  • Salt formation : Protonation (e.g., HCl salts) simplifies spectra by reducing nitrogen inversion .

Q. How does substituent variation on the phenylpiperazine moiety affect biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF3_3, -Cl) on the phenyl ring enhance receptor affinity and metabolic stability. For example, 2-methoxy substitution in related compounds increased serotonin receptor binding by 30% compared to unsubstituted analogs . Computational docking (e.g., AutoDock) can predict interactions with target proteins.

Q. What crystallographic data inform the compound’s 3D conformation?

Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports ) reveals key features:

  • Piperazine geometry : Chair conformation with equatorial phenyl group.
  • Carboxamide planarity : Stabilized by intramolecular hydrogen bonding between NH and thiophene sulfur.
  • Packing interactions : Van der Waals forces and π-stacking between aromatic rings.

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

  • In vitro models : Use liver microsomes (human/rat) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.
  • Metabolite ID : HR-MS and MS/MS fragmentation to identify oxidation (e.g., piperazine N-oxide) or hydrolytic products.
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms due to piperazine’s susceptibility to oxidative metabolism .

Q. What analytical techniques validate compound purity in complex mixtures?

  • HPLC-DAD/MS : To detect impurities <0.1% (ICH guidelines).
  • Thermogravimetric analysis (TGA) : Confirms absence of solvent residues.
  • Chiral HPLC : For enantiomeric resolution if stereocenters are present .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

Discrepancies may arise from:

  • Assay conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells for Ca2+^{2+} channel assays ).
  • Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Batch variability : Reproduce results with independently synthesized batches and rigorous QC (NMR, HPLC).

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